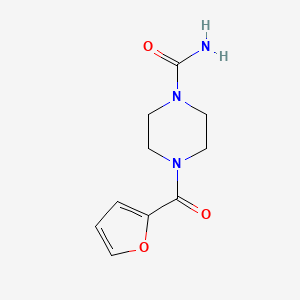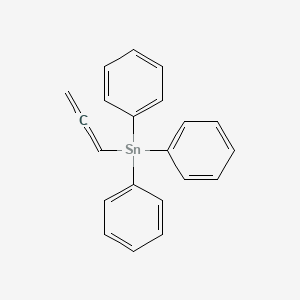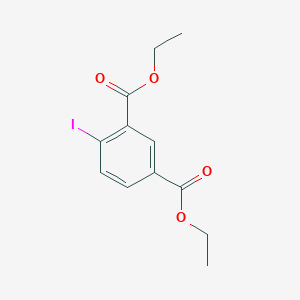
3-Benzoyldihydro-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzoyldihydro-2(3H)-furanone is an organic compound belonging to the class of furanones. It is characterized by a benzoyl group attached to a dihydrofuranone ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyldihydro-2(3H)-furanone typically involves the reaction of benzoyl chloride with dihydrofuranone under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3-Benzoyldihydro-2(3H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted furanones depending on the nucleophile used.
科学的研究の応用
3-Benzoyldihydro-2(3H)-furanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 3-Benzoyldihydro-2(3H)-furanone involves its interaction with specific molecular targets and pathways. The benzoyl group can interact with enzymes and receptors, modulating their activity. The dihydrofuranone ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
類似化合物との比較
3-Benzoyl-4-hydroxy-2(3H)-furanone: Similar structure with an additional hydroxyl group.
3-Benzoyl-2(3H)-pyranone: Similar structure with a pyranone ring instead of a furanone ring.
Uniqueness: 3-Benzoyldihydro-2(3H)-furanone is unique due to its specific reactivity and the presence of both a benzoyl group and a dihydrofuranone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various applications.
特性
CAS番号 |
21034-21-9 |
|---|---|
分子式 |
C11H10O3 |
分子量 |
190.19 g/mol |
IUPAC名 |
3-benzoyloxolan-2-one |
InChI |
InChI=1S/C11H10O3/c12-10(8-4-2-1-3-5-8)9-6-7-14-11(9)13/h1-5,9H,6-7H2 |
InChIキー |
RMBQKTUTSBSOPP-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)C1C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-tert-butyl-3,5-bis[(phenylacetyl)amino]benzamide](/img/structure/B14167283.png)
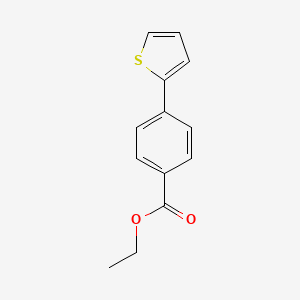
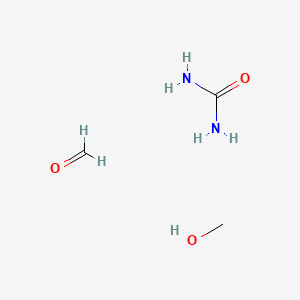
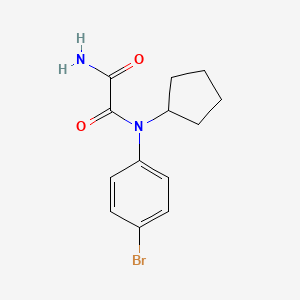
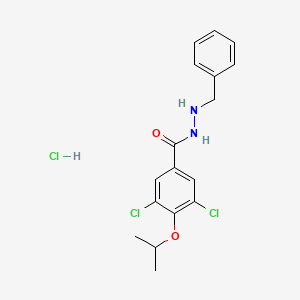
![(2Z)-1-(4-bromophenyl)-2-({[(4-methylphenyl)carbonyl]oxy}imino)propan-1-one](/img/structure/B14167318.png)
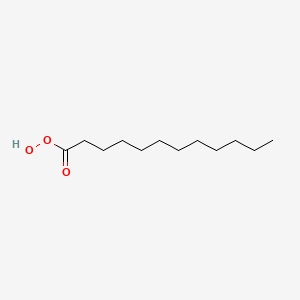
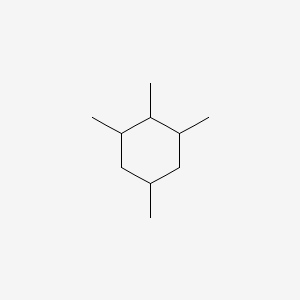
![N-(2-methoxyethyl)-7-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-amine](/img/structure/B14167330.png)
![2-Ethyl-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14167334.png)
![8-Fluoro-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14167344.png)
